4-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid

cross-coupling halogen effect regioselectivity

4-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid (CAS 1707727-83-0) is a tetrasubstituted thiophene-2-carboxylic acid derivative with a chlorine atom at the 4-position and a 2-methoxyethoxy side chain at the 3-position. It belongs to the thiophene-2-carboxylic acid class, a scaffold widely exploited in medicinal chemistry and agrochemical research for its synthetic versatility and biological mimicry.

Molecular Formula C8H9ClO4S
Molecular Weight 236.67 g/mol
Cat. No. B12071530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid
Molecular FormulaC8H9ClO4S
Molecular Weight236.67 g/mol
Structural Identifiers
SMILESCOCCOC1=C(SC=C1Cl)C(=O)O
InChIInChI=1S/C8H9ClO4S/c1-12-2-3-13-6-5(9)4-14-7(6)8(10)11/h4H,2-3H2,1H3,(H,10,11)
InChIKeyUQDPMEDQAJPSTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid – Specs, Identity, and Core Characteristics for Scientific Procurement


4-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid (CAS 1707727-83-0) is a tetrasubstituted thiophene-2-carboxylic acid derivative with a chlorine atom at the 4-position and a 2-methoxyethoxy side chain at the 3-position . It belongs to the thiophene-2-carboxylic acid class, a scaffold widely exploited in medicinal chemistry and agrochemical research for its synthetic versatility and biological mimicry [1]. The compound is supplied as a research chemical with a typical purity specification of ≥95% .

Synthetic Handle 4-Cl enables Pd-catalyzed cross-coupling for scaffold diversification
Scaffold Class Thiophene-2-carboxylic acid building block for SAR studies
Procurement Spec Research-grade purity supports reproducible comparative SAR

Why 4-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic Acid Cannot Be Swapped with Analogous Thiophene-2-carboxylic Acids


Within the thiophene-2-carboxylic acid family, small structural modifications—such as replacing a 4-chloro substituent with hydrogen, methoxy, or methyl, or relocating the methoxyethoxy chain—can profoundly alter electronic character, hydrogen-bonding capacity, and metabolic stability [1]. For instance, the 4-chloro substituent in the target compound is strongly electron-withdrawing, which can accelerate oxidative addition in metal-catalyzed cross-coupling reactions relative to non-halogenated analogs, a property critical for downstream derivatization [1][2]. These context-dependent effects mean that data obtained on a close analog cannot be automatically extrapolated to the target compound, making direct procurement of the specific structure essential for reproducible research.

Replacing 4-Cl with hydrogen removes the essential synthetic handle for Pd-mediated diversification.
The chlorine imparts electron-withdrawing character absent in non-halogenated analogs, altering reactivity and metabolic stability in SAR contexts.
A higher molecular weight relative to 4-H analogs may shift molar dosing and formulation stoichiometry in biological assays.

4-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic Acid: Head-to-Head Evidence Dimensions for Selection


Electrophilic Chloro Substituent Enables Pd-Catalyzed Cross-Coupling Not Possible with Non-Halogenated Analogs

The 4-chloro group in the target compound serves as a synthetic handle for palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) that the non-halogenated analog 3-(2-methoxyethoxy)thiophene-2-carboxylic acid (CAS 30490-97-2) cannot undergo under identical conditions [1]. In representative examples from the patent literature, 4-chloro-thiophene-2-carboxylic acid derivatives achieve coupling yields of 60–85% under standard Suzuki conditions, whereas the 4-H analog gives <5% conversion [1].

Suzuki Coupling Yield
Class-level
60–85% (4-Cl) vs. no reaction (4-H)
Supports Pd-catalyzed library diversification
Class-level inference; verify for specific substrate
cross-coupling halogen effect regioselectivity

Molecular Weight Difference Impacts Dosing and Formulation Relative to Non-Halogenated Analog

The target compound (MW 236.67 g/mol ) is 17% heavier than its non-chlorinated counterpart 3-(2-methoxyethoxy)thiophene-2-carboxylic acid (MW 202.23 g/mol ), a difference that can affect molar dosing in biological assays and formulation stoichiometry.

Molecular Weight
Data to verify
236.67 vs. 202.23 g/mol
Impacts equimolar dosing in biological assays
Calculated; no experimental confirmation
molecular weight dosage form formulation

Commercial Purity Specification Enables Reliable Procurement

The target compound is commercially available with a minimum purity of 95% (HPLC) as verified by the supplier's certificate of analysis . This specified purity level matches or exceeds the typical purity of close analogs such as 3-(2-methoxyethoxy)thiophene-2-carboxylic acid (also 95% min ), ensuring parity in quality expectations for research use.

Purity Specification
Data to verify
≥95% (HPLC), equivalent to 4-H analog
Parity in quality for comparative SAR
Supplier COA; verify lot-to-lot
purity quality control procurement

Procurement-Driven Application Scenarios for 4-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic Acid


Medicinal Chemistry Scaffold for Palladium-Mediated Library Synthesis

The 4-chloro substituent allows the compound to serve as a versatile building block for Suzuki or Buchwald-Hartwig coupling, enabling rapid generation of 4-aryl/heteroaryl-thiophene-2-carboxylic acid libraries for structure-activity relationship (SAR) exploration [1]. This is in contrast to the non-halogenated analog, which cannot be directly substituted at the 4-position via cross-coupling.

Thromboxane Synthetase Inhibitor Lead Optimization

Thiophene-2-carboxylic acid derivatives containing a 4-chloro substituent have been claimed as thromboxane synthetase inhibitors [1]. The target compound’s substitution pattern places it within the generically disclosed scope, making it a candidate for preclinical evaluation of anti-thrombotic activity.

Agrochemical Microbicide Lead Generation

Patent disclosures on thiophene-2-carboxylic acid derivatives demonstrate microbicidal activity against phytopathogenic fungi [2]. The 4-chloro-3-(2-methoxyethoxy) substitution pattern may confer favorable physicochemical properties for foliar uptake or soil mobility, meriting investigation in crop protection programs.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
4-Cl cross-coupling handle
Suzuki / Buchwald-Hartwig compatibility
Thromboxane synthetase inhibitor research
Thiophene-2-carboxylic acid scaffold within patent scope
Enzyme inhibition assay context review
Crop protection fungicide research
Physicochemical profile for foliar uptake
Reported microbicidal assay context
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